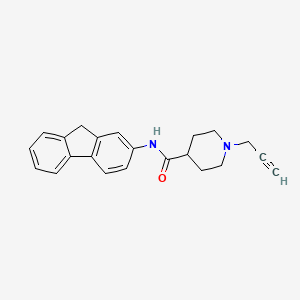

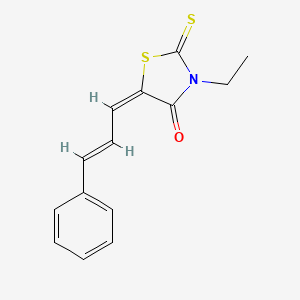

![molecular formula C20H18BrNO3 B2847870 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-92-9](/img/structure/B2847870.png)

1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule that contains a spiro[chroman-2,4’-piperidin]-4-one moiety. The term “spiro” in organic chemistry refers to compounds that have two rings sharing a single atom . In this case, the shared atom is part of both a chroman ring and a piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spiro[chroman-2,4’-piperidin]-4-one moiety, which consists of a chroman ring (a benzene ring fused to a heterocyclic ring containing an oxygen atom) and a piperidine ring (a six-membered ring containing a nitrogen atom) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the bromobenzoyl group, which is a good leaving group, and the nitrogen atom in the piperidine ring, which can act as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromobenzoyl group could increase its molecular weight and polarity .Aplicaciones Científicas De Investigación

Sigma Receptor Affinity and Selectivity

1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is structurally related to compounds exhibiting selective affinity towards sigma receptors, particularly the sigma 2 binding site. The sigma receptor system is implicated in several physiological processes, and ligands with selective affinity offer potential for therapeutic development. Studies have shown that the introduction of certain substituents can significantly influence sigma 1/sigma 2 affinity and selectivity. For instance, compounds with medium-sized N-substituents display potent but unselective sigma receptor affinity, whereas those with longer chain lengths and increased lipophilicity exhibit high affinity for sigma 2 receptors with notable selectivity over sigma 1 receptors. Modifications in the benzene ring can also affect affinity, with some derivatives showing high sigma 2 affinity and very low sigma 1 affinity, highlighting the role of structural factors in governing receptor interactions (Moltzen, Perregaard, & Meier, 1995).

Histone Deacetylase Inhibition

Derivatives of spiro[chroman-2,4'-piperidine], including those with bromobenzoyl groups, have been evaluated as histone deacetylase (HDAC) inhibitors. These compounds show promise in modulating gene expression through epigenetic mechanisms, which is a significant area of interest for the development of new therapeutic agents. HDAC inhibitors have potential applications in cancer therapy, and spiro[chroman-2,4'-piperidine] derivatives with various N-aryl and N-alkylaryl substituents have been synthesized and assessed for their HDAC inhibitory activity, antiproliferative effects, and in vitro ADME profiles. Some derivatives demonstrated improved pharmacokinetic behaviors and significant antitumor activity in vivo, indicating their potential as novel HDAC inhibitors (Thaler et al., 2012).

Medicinal Chemistry and Biological Relevance

The spiro[chroman-2,4'-piperidine]-4(3H)-one core structure is a critical pharmacophore in medicinal chemistry, serving as a structural component in various drugs, drug candidates, and biochemical reagents. Recent advancements in the synthesis of spiro[chroman-2,4'-piperidine]-4(3H)-one-derived compounds have demonstrated their potential in developing new biologically active substances. This pharmacophore's structural features and biological relevance have been extensively analyzed, providing insights into its utility in drug discovery and development (Ghatpande et al., 2020).

Propiedades

IUPAC Name |

1'-(4-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO3/c21-15-7-5-14(6-8-15)19(24)22-11-9-20(10-12-22)13-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARHFAHYPRLIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

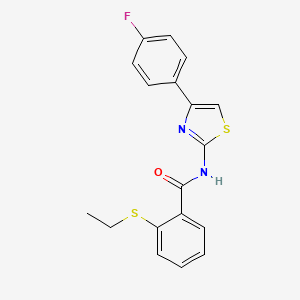

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2847787.png)

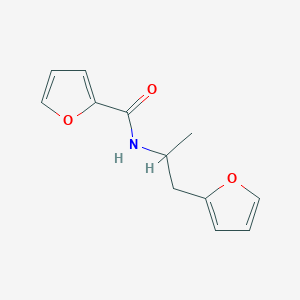

![2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol](/img/structure/B2847792.png)

![N-(3-Chloro-4-fluorophenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2847797.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2847805.png)

![2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2847806.png)

![N-(5-chloro-2-methoxyphenyl)-3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2847809.png)